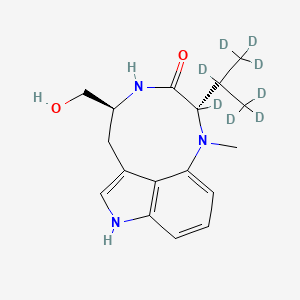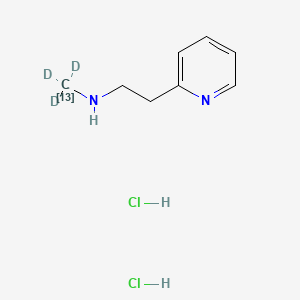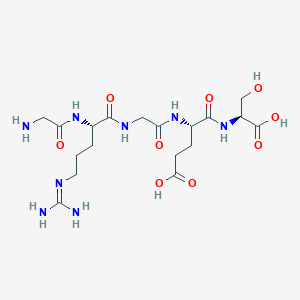
(-)-Indolactam V-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Indolactam V-d8 is a deuterated derivative of (-)-Indolactam V, a compound known for its biological activity, particularly in the activation of protein kinase C (PKC). The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various research applications, including mass spectrometry and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Indolactam V-d8 typically involves the incorporation of deuterium atoms into the indolactam structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the indolactam structure from deuterated starting materials, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in the synthesis process. The choice of method depends on factors such as cost, availability of deuterated materials, and the desired level of deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Indolactam V-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the indolactam structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
(-)-Indolactam V-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry to study deuterium incorporation and metabolic pathways.
Biology: Employed in the study of protein kinase C activation and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of deuterated drugs and other compounds with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of (-)-Indolactam V-d8 involves the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(-)-Indolactam V-d8 can be compared with other similar compounds, such as:
(-)-Indolactam V: The non-deuterated form, which has similar biological activity but different mass spectrometric properties.
Phorbol Esters: Another class of PKC activators, which have different chemical structures but similar biological effects.
Bryostatin: A natural product that also activates PKC but has a more complex structure and different pharmacological properties.
The uniqueness of this compound lies in its deuterium incorporation, which makes it particularly useful in research applications that require precise mass spectrometric analysis and metabolic studies.
Eigenschaften
Molekularformel |
C17H23N3O2 |
|---|---|
Molekulargewicht |
309.43 g/mol |
IUPAC-Name |
(10S,13S)-10-deuterio-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-13-(hydroxymethyl)-9-methyl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1/i1D3,2D3,10D,16D |
InChI-Schlüssel |
LUZOFMGZMUZSSK-WXAGKEHZSA-N |
Isomerische SMILES |
[2H][C@@]1(C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)

